1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine
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Overview
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system.
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves cyclization reactions. One common method includes the cyclization of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position . Industrial production methods may involve similar cyclization strategies but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides . Major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolopyridines .
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with specific receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have been studied for their biomedical applications.
1H-Pyrrolo[2,3-b]pyridines: Similar in structure, these compounds are potent inhibitors of fibroblast growth factor receptors and have shown promise in cancer therapy.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have been researched for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYCAGQPVZLQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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